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  • Product: 5-Iodothiophene-3-carboxamide
  • CAS: 18800-08-3

Core Science & Biosynthesis

Foundational

Molecular Weight and Exact Mass of 5-Iodothiophene-3-carboxamide: A Comprehensive Analytical Guide

As drug discovery pivots toward highly specific, structure-guided design, halogenated heterocycles have emerged as critical scaffolds. Among these, 5-Iodothiophene-3-carboxamide (CAS: 18800-08-3)[1] stands out as a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward highly specific, structure-guided design, halogenated heterocycles have emerged as critical scaffolds. Among these, 5-Iodothiophene-3-carboxamide (CAS: 18800-08-3)[1] stands out as a highly versatile building block. Its unique structural topology—combining a hydrophobic thiophene core, a hydrogen-bonding carboxamide group, and a highly polarizable iodine atom—makes it a privileged scaffold for developing kinase inhibitors and exploring halogen-bonding interactions[2][3].

As a Senior Application Scientist, I have structured this technical guide to move beyond basic physicochemical properties. We will dissect the causality behind its exact mass, detail a self-validating high-resolution mass spectrometry (HRMS) protocol, and map the mechanistic logic of how this molecule operates in modern drug design.

Chemical Identity & Structural Analytics

In high-resolution analytical chemistry, distinguishing between molecular weight (the abundance-weighted average of all isotopes) and exact mass (the mass of the most abundant naturally occurring isotopes) is critical.

For 5-Iodothiophene-3-carboxamide, the presence of Iodine (monoisotopic mass 126.9045 Da) and Sulfur (monoisotopic mass 31.9721 Da) creates a distinct negative mass defect . The nominal mass of the compound is 253 Da, but its exact mass is 252.9058 Da [4]. This mass defect (-0.0942 Da) is an analytical fingerprint. In complex biological matrices, this shift allows mass spectrometers to easily filter out endogenous isobaric interferences, which typically have positive mass defects.

Table 1: Quantitative Mass & Physicochemical Profile
ParameterValueAnalytical Significance
Molecular Formula C₅H₄INOSDefines the foundational atomic composition.
CAS Number 18800-08-3Standardized chemical registry identifier[1][5].
Molecular Weight 253.06 g/mol Used for macroscopic stoichiometric calculations (e.g., molarity)[5][6].
Exact Mass 252.9058 DaCritical for HRMS identification and formula generation[4].
[M+H]⁺ Exact Mass 253.9131 DaThe primary target ion in positive-mode Electrospray Ionization (ESI+).
Isotopic Signature (M+2) ~4.4% relative abundanceDriven by ³⁴S natural abundance; serves as an internal validation metric.

High-Resolution Mass Spectrometry (HRMS) Protocol

To accurately verify the exact mass of 5-Iodothiophene-3-carboxamide, a robust LC-HRMS workflow is required. The following protocol is designed as a self-validating system , ensuring that experimental artifacts do not result in false positives.

Step-by-Step Methodology

Step 1: Sample Preparation (Causality: Matrix Normalization)

  • Action: Dissolve the standard in LC-MS grade Methanol to a stock concentration of 1 mg/mL, then dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile.

  • Causality: Methanol ensures complete dissolution of the hydrophobic thiophene ring, while the final 50:50 aqueous/organic ratio matches the initial conditions of the LC gradient, preventing peak broadening due to solvent effects.

Step 2: Liquid Chromatography (LC) Separation

  • Action: Inject 2 µL onto a C18 Reversed-Phase column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Causality: The C18 stationary phase effectively retains the lipophilic thiophene core. The addition of 0.1% Formic Acid is non-negotiable; it acts as a proton source, actively driving the protonation of the carboxamide nitrogen to ensure a strong [M+H]⁺ signal.

Step 3: Electrospray Ionization (ESI+) & Mass Acquisition

  • Action: Operate the mass spectrometer (TOF or Orbitrap) in ESI+ mode. Set the capillary voltage to 3.5 kV and the mass resolution to at least 60,000 (FWHM at m/z 200).

  • Causality: A resolution of 60,000 is required to resolve the ³⁴S isotopic peak from potential background matrix interferences.

Step 4: Self-Validation Data Processing

  • Action: Extract the chromatogram for the exact mass m/z 253.9131 with a narrow mass tolerance window of ±5 ppm.

  • Validation Checkpoint: The system validates the compound's identity only if two conditions are met:

    • The mass error of the [M+H]⁺ peak is < 5 ppm.

    • An M+2 isotopic peak (m/z 255.9089) is present at exactly ~4.4% the intensity of the monoisotopic peak. If this sulfur signature is absent, the protocol flags the result as a false positive.

LC_HRMS_Workflow Prep Sample Preparation (1 µg/mL in MeOH/H2O) LC Liquid Chromatography (C18, Gradient Elution) Prep->LC Injection ESI Electrospray Ionization (ESI+ Mode) LC->ESI Eluent TOF Mass Analyzer (TOF or Orbitrap) ESI->TOF Ion Beam Data Data Processing (Exact Mass: 252.9058 Da) TOF->Data m/z Detection

Fig 1: Step-by-step LC-HRMS workflow for exact mass validation of 5-Iodothiophene-3-carboxamide.

Mechanistic Role in Drug Discovery: Halogen Bonding

Beyond its analytical profile, the exact mass and atomic composition of 5-Iodothiophene-3-carboxamide dictate its behavior in biological systems. Thiophene-3-carboxamide derivatives have been heavily investigated as potent anti-angiogenic VEGFR-2 inhibitors[2] and orally bioavailable TRK inhibitors (such as the derivative DZX19)[3].

The inclusion of the iodine atom at the 5-position is not arbitrary; it is a calculated choice in structure-based drug design. Iodine is highly polarizable, creating a localized region of positive electrostatic potential—known as a σ-hole —directly opposite the covalent C-I bond[7].

This σ-hole enables the molecule to act as a powerful halogen bond donor . In the hydrophobic pocket of a target kinase, the iodine atom forms highly directional, non-covalent interactions (C-I···O or C-I···N) with the Lewis basic backbone carbonyls or nitrogen atoms of the protein[7][8]. When combined with the π-stacking capabilities of the thiophene ring and the hydrogen-bonding capacity of the carboxamide, the scaffold achieves synergistic target affinity.

Halogen_Bonding_Logic Scaffold 5-Iodothiophene-3-carboxamide (Core Scaffold) Iodine Iodine Substituent (Halogen Bond Donor) Scaffold->Iodine Thiophene Thiophene Ring (Hydrophobic Core) Scaffold->Thiophene Target Protein Target (VEGFR-2 / TRK) Iodine->Target Halogen Bonding (C-I···O/N) Thiophene->Target Hydrophobic Interactions Affinity Target Inhibition (Enhanced Affinity) Target->Affinity Synergistic Binding

Fig 2: Logical relationship of structural features driving target inhibition via halogen bonding.

References

  • 18800-08-3_5-Iodothiophene-3-carboxamide CAS号查询 Source: chemsrc.com URL:[Link]

  • N-acetyl-2-bromo-N-methylbenzamide | CAS#:122889-68-3 | Chemsrc Source: chemsrc.com URL:[Link]

  • Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed Source: nih.gov URL:[Link]

  • Discovery of a Novel Phenyl Thiophene-3-carboxamide Derivative DZX19 as an Orally TRK Inhibitor with Potent Antitumor Effects | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:[Link]

  • Halogen Bonding in Halothiophene Building Blocks | Crystal Growth & Design - ACS Publications Source: acs.org URL:[Link]

  • 2,5-Diiodothiophene: A Versatile Halogen Bonding Synthon for Crystal Engineering - ACS Publications Source: acs.org URL:[Link]

Sources

Exploratory

A Technical Guide to the Solubility Profile of 5-Iodothiophene-3-carboxamide in Organic Solvents

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from early-stage discovery and process chemistry to...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from early-stage discovery and process chemistry to formulation and final dosage form performance.[1][2] 5-Iodothiophene-3-carboxamide, a halogenated heterocyclic compound, represents a valuable scaffold in medicinal chemistry. Its utility in the synthesis of novel therapeutic agents necessitates a thorough understanding of its behavior in various solvent systems. This technical guide provides a comprehensive framework for characterizing the solubility profile of 5-Iodothiophene-3-carboxamide. While extensive quantitative data for this specific molecule is not widely published, this document outlines the authoritative experimental methodology for determining its thermodynamic solubility, offers insights into its expected behavior based on fundamental chemical principles, and presents a detailed, field-proven protocol for researchers, chemists, and formulation scientists.

Introduction: The Critical Role of Solubility in Drug Development

In pharmaceutical sciences, solubility is not merely a data point but a cornerstone of drug design and development. It dictates the bioavailability of orally administered drugs, impacts the feasibility of intravenous formulations, and governs the efficiency of manufacturing processes, including reaction, crystallization, and purification.[1][3] A compound with poor solubility can face significant hurdles, such as unpredictable in vitro results, low in vivo exposure, and costly formulation challenges.[4]

5-Iodothiophene-3-carboxamide belongs to the thiophene carboxamide class of molecules, which are explored for a range of therapeutic applications, including as kinase inhibitors for cytotoxic activity.[5] As a key building block, understanding its solubility is paramount for chemists aiming to control reaction kinetics, minimize side-product formation, and develop scalable purification methods. For formulation scientists, this data is essential for selecting appropriate excipients and designing delivery systems that ensure adequate drug exposure. This guide provides the necessary theoretical grounding and practical methodology to empower researchers to generate a robust and reliable solubility profile for this compound.

Physicochemical Properties of 5-Iodothiophene-3-carboxamide

To predict and understand the solubility of 5-Iodothiophene-3-carboxamide, it is essential to first consider its fundamental physicochemical properties. The structure combines a polar carboxamide group, capable of hydrogen bonding, with a less polar iodinated thiophene ring. This amphiphilic nature suggests a nuanced solubility profile.

PropertyValueSource / Method
Chemical Structure Chemical structure of 5-Iodothiophene-3-carboxamide-
Molecular Formula C₅H₄INOSDerived from Structure
Molecular Weight 253.06 g/mol Calculated
Appearance Likely a solid powderInferred from related compounds
XLogP3 (Predicted) ~1.5 - 2.5Estimated based on analogs like Thiophene-3-carboxamide (0.5)[6] and 5-iodothiophene-2-carboxylic acid (2.1)[7]

Note: Experimental data for 5-Iodothiophene-3-carboxamide is limited. Properties are inferred from its structure and data from closely related analogs.

Foundational Principles of Solubility Determination

When assessing solubility, it is crucial to distinguish between two key measurements: kinetic and thermodynamic solubility.[2]

  • Kinetic Solubility: Measures the concentration at which a compound, typically dissolved first in a solvent like DMSO, begins to precipitate when added to an aqueous buffer.[4][8] This is a high-throughput method often used in early discovery to flag potential issues.[4]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure.[2][9] This value is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[10] It is the gold-standard measurement for lead optimization, process development, and formulation.[4][9]

For the purpose of building a definitive solubility profile for process chemistry and formulation, this guide focuses exclusively on the determination of thermodynamic solubility using the universally recognized shake-flask method .[9][10][11]

Experimental Protocol: The Shake-Flask Method

The shake-flask method is the most reliable technique for determining the equilibrium solubility of a compound.[10][11] The causality behind this choice is its direct measurement of the compound's concentration in a truly saturated solution at equilibrium, which avoids the potential artifacts of supersaturation common in kinetic assays.[9]

Detailed Step-by-Step Methodology

Objective: To determine the thermodynamic solubility of 5-Iodothiophene-3-carboxamide in a selected organic solvent at a controlled temperature (e.g., 25 °C).

Materials:

  • 5-Iodothiophene-3-carboxamide (solid)

  • Selected organic solvents (HPLC grade)

  • 2-4 mL glass vials with PTFE-lined screw caps

  • Analytical balance

  • Volumetric flasks and pipettes

  • Thermostatic shaker or agitator

  • Centrifuge

  • 0.22 µm PTFE syringe filters (chemically inert and non-adsorbing)

  • HPLC system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid 5-Iodothiophene-3-carboxamide to a pre-weighed glass vial. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure equilibrium with the solid phase has been achieved.[10][11]

    • Add a precise, known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation during incubation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient duration to reach equilibrium. This is a critical parameter; typically, 24 to 72 hours is required.[9][10] It is advisable to sample at multiple time points (e.g., 24h, 48h, and 72h) to confirm that the measured concentration is no longer increasing, thereby validating that equilibrium has been reached.[12]

  • Phase Separation:

    • Once equilibrium is confirmed, remove the vials from the shaker. Allow them to stand briefly to let the bulk of the solid settle.

    • To separate the saturated liquid phase from the undissolved solid, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).[1][10] This step pellets the fine particulates that could otherwise lead to an overestimation of solubility.

    • Carefully draw the supernatant using a pipette and filter it through a 0.22 µm PTFE syringe filter into a clean HPLC vial.[10] Filtration is a self-validating step to ensure no solid particles are carried over into the analytical sample. Caution must be taken to ensure the filter material does not adsorb the solute, which could lead to an underestimation of solubility.[1]

  • Quantification:

    • The concentration of 5-Iodothiophene-3-carboxamide in the clear, saturated filtrate is determined using a validated High-Performance Liquid Chromatography (HPLC) method.[10][12]

    • Prepare a calibration curve using standard solutions of the compound with known concentrations in the same solvent.

    • The filtrate may need to be diluted with the solvent to fall within the linear range of the calibration curve. This dilution factor must be precisely recorded.

  • Data Reporting:

    • Calculate the solubility using the concentration obtained from the HPLC analysis and the dilution factor.

    • Report the solubility in standard units such as mg/mL or molarity (mol/L) at the specified temperature.[10]

Experimental Workflow Diagram

The following diagram provides a visual representation of the shake-flask protocol, emphasizing the logical flow from preparation to final analysis.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis & Calculation prep1 Add Excess Solid (5-Iodothiophene-3-carboxamide) prep2 Add Known Volume of Solvent prep1->prep2 equil Agitate at Constant Temp (24-72 hours) prep2->equil sep1 Centrifuge to Pellet Solid equil->sep1 sep2 Filter Supernatant (0.22 µm PTFE) sep1->sep2 analysis1 Quantify via HPLC (vs. Calibration Curve) sep2->analysis1 analysis2 Calculate Solubility (mg/mL or mol/L) analysis1->analysis2

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Expected Solubility Profile and Data Interpretation

The fundamental principle of "like dissolves like" is the primary guide for predicting solubility trends.[10][13] This principle states that a solute will dissolve best in a solvent that has a similar polarity. Given the structure of 5-Iodothiophene-3-carboxamide, with its polar amide group and moderately non-polar iodothiophene ring, it is expected to exhibit a range of solubilities.

Illustrative Solubility Data Table

The following table presents an illustrative solubility profile for 5-Iodothiophene-3-carboxamide in a selection of common organic solvents, categorized by their polarity. Note: These values are hypothetical and serve as a template for reporting experimentally determined data.

Solvent CategorySolventDielectric Constant (ε)Expected Solubility Range (mg/mL)
Non-Polar Hexane1.9Very Low (< 1)
Toluene2.4Low (1 - 10)
Polar Aprotic Dichloromethane (DCM)9.1Moderate (10 - 50)
Tetrahydrofuran (THF)7.5High (50 - 200)
Acetonitrile (ACN)37.5Moderate (10 - 50)
Dimethyl Sulfoxide (DMSO)47.0Very High (> 200)
Polar Protic Isopropanol19.9Moderate (10 - 50)
Ethanol24.5Moderate (10 - 50)
Methanol32.7High (50 - 200)
Water80.1Very Low (< 1)
Interpreting the Data
  • High Solubility in Polar Aprotic Solvents: Solvents like DMSO and THF are expected to be effective. Their ability to accept hydrogen bonds from the amide N-H and their overall polarity can effectively solvate the molecule.

  • Moderate to High Solubility in Alcohols: Polar protic solvents like methanol and ethanol can act as both hydrogen bond donors and acceptors, allowing for favorable interactions with the carboxamide group.

  • Low Solubility in Non-Polar Solvents: The polarity of the carboxamide functional group will likely dominate, leading to poor solubility in non-polar hydrocarbon solvents like hexane.

  • Very Low Aqueous Solubility: Despite the presence of hydrogen bonding groups, the significant non-polar surface area of the iodinated thiophene ring is expected to result in very low solubility in water.

Logical Relationship Diagram

This diagram illustrates the key molecular interactions that govern the "like dissolves like" principle for 5-Iodothiophene-3-carboxamide.

G cluster_solvents Solvent Types cluster_interactions Dominant Interactions & Solubility solute 5-Iodothiophene-3-carboxamide Polar Head (Carboxamide) Non-Polar Tail (Iodothiophene) polar_protic Polar Protic (e.g., Methanol) - H-Bond Donor - H-Bond Acceptor solute:f0->polar_protic Strong Interaction polar_aprotic Polar Aprotic (e.g., DMSO) - H-Bond Acceptor - Dipole-Dipole solute:f0->polar_aprotic Strong Interaction non_polar Non-Polar (e.g., Hexane) - Van der Waals forces solute:f0->non_polar Weak Interaction solute:f1->non_polar Favorable Interaction interaction_high Strong H-Bonding & Dipole Interactions => HIGH SOLUBILITY polar_protic->interaction_high polar_aprotic->interaction_high interaction_low Mismatched Polarity (Polar-Nonpolar) => LOW SOLUBILITY non_polar->interaction_low

Caption: Relationship between solute functional groups and solvent properties influencing solubility.

Safety Precautions

While a specific Safety Data Sheet (SDS) for 5-Iodothiophene-3-carboxamide may not be readily available, compounds of this class should be handled with care. Based on data for related thiophene derivatives, assume the compound may be harmful if swallowed and can cause skin and serious eye irritation.[14][15][16][17] Always handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][17]

Conclusion

A comprehensive understanding of the solubility profile of 5-Iodothiophene-3-carboxamide is indispensable for its effective utilization in research and development. While published quantitative data is scarce, this guide provides the authoritative framework and a robust, self-validating experimental protocol for its determination. By applying the standardized shake-flask method, researchers can generate reliable, high-quality data essential for optimizing synthetic routes, enabling efficient purification, and developing viable drug formulations. The principles and methodologies detailed herein empower scientists to overcome solubility challenges and unlock the full potential of this valuable chemical entity.

References

  • Knipp, G. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]

  • Schäfer, K., et al. (2018). Determination of Thermodynamic Solubility. Bio-protocol, 8(16). Retrieved from [Link]

  • Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Retrieved from [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Rheolution Inc. (2023, March 19). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • ChemicalCell. (n.d.). 5-Iodo-Thiophene-3-Carboxylic Acid. Retrieved from [Link]

  • PubChem. (n.d.). Thiophene-3-carboxamide. National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). 5-Iodothiophene-2-carboxylic acid. National Institutes of Health. Retrieved from [Link]

  • Ghiuș, C., et al. (2025, July 16). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. Retrieved from [Link]

  • Kumar, R., et al. (2023). Development of trisubstituted thiophene-3-carboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. RSC Medicinal Chemistry, 14(7), 1335-1351. Retrieved from [Link]

  • Liu, S., et al. (2022). Halogenated thiophenes serve as solvent additives in mediating morphology and achieving efficient organic solar cells. Journal of Materials Chemistry A, 10(1), 269-278. Retrieved from [Link]

  • Ahmed, I., et al. (2022). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Journal of Molecular Structure, 1263, 133166. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 5-Iodothiophene-3-carboxamide in Medicinal Chemistry and Kinase Inhibitor Design

Executive Summary In modern drug discovery, the strategic selection of molecular building blocks dictates the efficiency of Structure-Activity Relationship (SAR) exploration. 5-Iodothiophene-3-carboxamide (CAS: 18800-08-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic selection of molecular building blocks dictates the efficiency of Structure-Activity Relationship (SAR) exploration. 5-Iodothiophene-3-carboxamide (CAS: 18800-08-3) has emerged as a highly privileged scaffold in medicinal chemistry [1]. This bifunctional intermediate combines the bioisosteric properties of a thiophene core with a hydrogen-bonding carboxamide motif and a highly reactive C5-iodine handle.

This application note details the mechanistic rationale and validated protocols for utilizing 5-Iodothiophene-3-carboxamide in the synthesis of targeted therapeutics, particularly kinase inhibitors targeting JNK, TRK, and EGFR [2, 3, 4].

Physicochemical Properties & Structural Data

Understanding the baseline properties of the building block is critical for reaction planning and analytical tracking. The quantitative data for 5-Iodothiophene-3-carboxamide is summarized in Table 1.

Table 1: Physicochemical Properties of 5-Iodothiophene-3-carboxamide

PropertyValueAnalytical Significance
CAS Number 18800-08-3Standard registry identifier for procurement.
Molecular Formula C5H4INOSDefines isotopic distribution for mass spectrometry.
Molecular Weight 253.06 g/mol Target mass for LC-MS monitoring (ESI+ m/z [M+H]+ ~254.0).
LogP (Predicted) ~1.8Indicates moderate lipophilicity; guides reverse-phase HPLC gradients.
Key Functionalities Primary Amide, C-I BondAmide provides H-bond donor/acceptor; C-I enables oxidative addition.

Strategic Utility in Kinase Inhibitor Design

The Thiophene-3-carboxamide as a Hinge-Binding Motif

In kinase inhibitor design, the ATP-binding pocket (the "hinge" region) requires specific hydrogen-bonding networks. The 3-carboxamide group acts as an ideal bidentate motif, providing both a hydrogen bond donor (NH) and acceptor (C=O) to interact with the kinase backbone (e.g., Met and Glu residues).

Recent literature demonstrates that the thiophene-3-carboxamide core is highly effective in developing dual inhibitors for c-Jun N-terminal kinase (JNK) [2] and Tropomyosin receptor kinase (TRK) inhibitors like DZX19, which overcome acquired resistance mutations (e.g., TRKA G595R) [3].

Bioisosterism and Vector Geometry

The thiophene ring serves as a classical bioisostere for a phenyl ring. However, the internal bond angles of thiophene alter the exit vectors of substituents compared to a benzene ring. This geometric shift allows medicinal chemists to probe novel chemical space within the kinase binding pocket, often improving target selectivity and physicochemical properties like aqueous solubility.

The C5-Iodine as an SAR Diversification Handle

The iodine atom at the 5-position is highly susceptible to palladium-catalyzed oxidative addition due to the low bond dissociation energy of the C-I bond. This allows for rapid, late-stage diversification via cross-coupling reactions, enabling the generation of large, focused libraries from a single advanced intermediate.

Workflow Start 5-Iodothiophene-3-carboxamide (Core Scaffold) Coupling Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) Start->Coupling Boronic Acids/Amines Library Focused Library Generation (C5-Diversification) Coupling->Library Yield > 70% Screening Kinase Inhibition Assay (e.g., TRK, JNK, EGFR) Library->Screening High-Throughput Optimization SAR Analysis & Hinge-Binding Optimization Screening->Optimization IC50 & Selectivity Optimization->Start Iterative Design

Kinase inhibitor Hit-to-Lead workflow utilizing 5-Iodothiophene-3-carboxamide.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality is explicitly detailed so researchers understand why specific reagents are chosen, ensuring robust troubleshooting and reproducibility.

Protocol A: High-Throughput Suzuki-Miyaura Cross-Coupling

Mechanistic Rationale: When coupling heteroaryl halides, protodehalogenation is a common competing side reaction. To mitigate this, Pd(dppf)Cl₂ is selected as the catalyst. The bidentate 'dppf' ligand creates a sterically hindered, electron-rich palladium center that accelerates the initial oxidative addition into the C-I bond while suppressing undesired β-hydride elimination. Potassium carbonate (K₂CO₃) in an aqueous 1,4-dioxane mixture is used because the hydroxide/carbonate ions are required to form the reactive boronate ate-complex, facilitating transmetalation without hydrolyzing the primary carboxamide.

Table 2: Catalyst & Base Optimization for C5-Suzuki Coupling

Catalyst SystemBase / SolventConversion (%)Primary Impurity
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ / Toluene-H₂O65%Protodehalogenation (15%)
Pd(OAc)₂, SPhosK₃PO₄ / Toluene72%Unreacted Starting Material
Pd(dppf)Cl₂ (5 mol%) K₂CO₃ / Dioxane-H₂O >95% Trace (<2%)

Step-by-Step Methodology:

  • Reaction Setup: In a 20 mL microwave vial equipped with a magnetic stir bar, add 5-Iodothiophene-3-carboxamide (1.0 equiv, 0.5 mmol), the desired aryl/heteroaryl boronic acid (1.2 equiv, 0.6 mmol), and Pd(dppf)Cl₂ (0.05 equiv, 0.025 mmol).

  • Solvent Addition: Add 1,4-dioxane (4.0 mL) and an aqueous solution of K₂CO₃ (2.0 M, 3.0 equiv, 0.75 mL).

  • Degassing (Critical Step): Seal the vial with a crimp cap. Sparge the biphasic mixture with nitrogen gas for 10 minutes. Causality: Oxygen must be removed to prevent the homocoupling of the boronic acid and the oxidation of the palladium catalyst.

  • Heating: Heat the reaction mixture at 90 °C in a heating block for 4 hours.

  • In-Process Control (Self-Validation): At 3 hours, withdraw a 10 µL aliquot, dilute with 1 mL of Acetonitrile, filter through a 0.2 µm syringe filter, and analyze via LC-MS.

    • Validation Check: The reaction is complete when the starting material peak (m/z 253.9) is ≤2% relative to the product peak. If unreacted starting material remains, add an additional 0.2 equiv of boronic acid and heat for 1 hour.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution 0-10% MeOH in DCM) to yield the 5-arylthiophene-3-carboxamide derivative.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (C-I Bond Cleavage) Pd0->OxAdd + 5-Iodothiophene-3-carboxamide TransMet Transmetalation (Aryl-B(OH)2 + Base) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Diaryl Pd(II) Complex RedElim->Pd0 Catalyst Regeneration Product 5-Arylthiophene-3-carboxamide (Target Compound) RedElim->Product Release

Suzuki-Miyaura catalytic cycle highlighting C-I oxidative addition at the 5-position.

Protocol B: Buchwald-Hartwig Amination for C-N Bond Formation

Mechanistic Rationale: To install amine substituents at the 5-position (common in EGFR kinase inhibitors to improve solubility and binding affinity [4]), a Buchwald-Hartwig amination is required. Pd₂(dba)₃ paired with Xantphos is the optimal catalytic system. The wide bite angle of Xantphos promotes reductive elimination, which is the rate-determining step in C-N bond formation, thereby preventing the formation of undesired hydrodehalogenation byproducts. Cesium carbonate (Cs₂CO₃) is used as a mild base to avoid deprotonation of the primary carboxamide, which could lead to competing N-arylation of the amide itself.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, combine 5-Iodothiophene-3-carboxamide (1.0 equiv, 0.5 mmol), the secondary amine (1.5 equiv, 0.75 mmol), Pd₂(dba)₃ (0.02 equiv, 0.01 mmol), Xantphos (0.06 equiv, 0.03 mmol), and Cs₂CO₃ (2.0 equiv, 1.0 mmol).

  • Atmosphere Exchange: Evacuate the tube and backfill with argon (repeat 3 times). Causality: Pd(0) species are highly air-sensitive; strict anaerobic conditions are mandatory.

  • Reaction: Add anhydrous toluene (5.0 mL) via syringe. Seal the tube and heat at 100 °C for 12 hours.

  • In-Process Control (Self-Validation): Monitor via TLC (Hexanes:EtOAc 1:1). The disappearance of the UV-active starting material spot (Rf ~0.4) and the appearance of a lower-Rf product spot indicates conversion.

  • Isolation: Cool the mixture, filter through a pad of Celite to remove the palladium black and inorganic salts, and wash the pad with EtOAc (20 mL). Concentrate the filtrate and purify via reverse-phase preparative HPLC to obtain the pure 5-aminothiophene-3-carboxamide derivative.

References

  • National Institutes of Health (NIH). (n.d.). Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC. Retrieved March 24, 2026, from [Link]

  • American Chemical Society (ACS). (2026). Discovery of a Novel Phenyl Thiophene-3-carboxamide Derivative DZX19 as an Orally TRK Inhibitor with Potent Antitumor Effects. Retrieved March 24, 2026, from [Link]

  • Royal Society of Chemistry (RSC). (n.d.). Development of trisubstituted thiophene-3-carboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. Retrieved March 24, 2026, from [Link]

Application

Application Notes &amp; Protocols: Strategic Derivatization of 5-Iodothiophene-3-carboxamide via Palladium-Catalyzed Cross-Coupling

Introduction: The Thiophene Scaffold in Modern Drug Discovery The thiophene ring is a privileged pharmacophore in medicinal chemistry, recognized for its diverse biological activities and presence in numerous FDA-approve...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Thiophene Scaffold in Modern Drug Discovery

The thiophene ring is a privileged pharmacophore in medicinal chemistry, recognized for its diverse biological activities and presence in numerous FDA-approved drugs.[1][2] Its structural similarity to a benzene ring allows it to act as a bioisostere, yet the presence of the sulfur heteroatom modifies its physicochemical properties, often enhancing drug-receptor interactions and metabolic stability.[1][3] Thiophene derivatives have demonstrated a wide spectrum of therapeutic potential, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[3][4]

This guide focuses on 5-Iodothiophene-3-carboxamide, a highly versatile and reactive building block for the synthesis of complex thiophene derivatives. The presence of the carboxamide group at the 3-position provides a key interaction point for biological targets, while the iodine atom at the 5-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions. The high reactivity of the Carbon-Iodine (C-I) bond, which has a lower bond dissociation energy compared to Carbon-Bromine (C-Br) or Carbon-Chlorine (C-Cl) bonds, makes this substrate ideal for efficient bond formation under relatively mild conditions.[5]

This document provides detailed protocols and expert insights into three cornerstone palladium-catalyzed reactions for derivatizing 5-Iodothiophene-3-carboxamide:

  • Suzuki-Miyaura Coupling: For the formation of C(sp²)–C(sp²) bonds.

  • Sonogashira Coupling: For the formation of C(sp²)–C(sp) bonds.

  • Buchwald-Hartwig Amination: For the formation of C(sp²)–N bonds.

These methods offer unparalleled control and functional group tolerance, enabling the rapid generation of diverse chemical libraries for drug discovery and development.[6]

Strategic Overview: Palladium-Catalyzed Functionalization

Palladium-catalyzed cross-coupling reactions have revolutionized modern organic synthesis. These reactions share a common mechanistic framework involving a Pd(0)/Pd(II) catalytic cycle, which allows for the precise and efficient formation of new bonds. For a substrate like 5-Iodothiophene-3-carboxamide, the journey from starting material to a diverse library of derivatives can be visualized as a central hub with multiple synthetic spokes.

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Derivative Classes start 5-Iodothiophene-3-carboxamide suzuki Suzuki-Miyaura Coupling start->suzuki + R-B(OH)₂ sono Sonogashira Coupling start->sono + R-C≡CH buchwald Buchwald-Hartwig Amination start->buchwald + R₂NH prod_suzuki 5-Aryl/Heteroaryl- thiophene-3-carboxamides suzuki->prod_suzuki prod_sono 5-Alkynyl- thiophene-3-carboxamides sono->prod_sono prod_buchwald 5-Amino- thiophene-3-carboxamides buchwald->prod_buchwald

Caption: Synthetic pathways from 5-Iodothiophene-3-carboxamide.

Suzuki-Miyaura Coupling: Forging C-C Bonds

Principle and Mechanistic Insight

The Suzuki-Miyaura reaction is a powerful method for creating a carbon-carbon bond between an organohalide and an organoboron species, typically a boronic acid or ester.[7] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts. The catalytic cycle involves three key steps: (1) Oxidative Addition of the aryl iodide to a Pd(0) complex, (2) Transmetalation where the organic group from the activated boronic acid is transferred to the palladium center, and (3) Reductive Elimination to form the final product and regenerate the Pd(0) catalyst.[8]

Suzuki_Cycle pd0 L₂Pd(0) pd_complex L₂Pd(II)(Ar)(I) pd0->pd_complex pd0->pd_complex ox_add ox_add Oxidative Addition pd_r_complex L₂Pd(II)(Ar)(R') pd_complex->pd_r_complex pd_complex->pd_r_complex transmetal transmetal Transmetalation pd_r_complex->pd0 pd_r_complex->pd0 red_elim red_elim Reductive Elimination output Ar-R' center input1 Ar-I input2 [R'-B(OR)₃]⁻ base Base activation of R'-B(OH)₂

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Application Notes

For the coupling of 5-Iodothiophene-3-carboxamide, a standard catalyst system like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is often sufficient due to the high reactivity of the C-I bond.[6] The choice of base is critical; an inorganic base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is typically used to activate the boronic acid for transmetalation without hydrolyzing the carboxamide functional group.[6][9] The solvent system is usually a mixture of an organic solvent (like 1,4-dioxane or toluene) and water to facilitate the dissolution of both the organic and inorganic reagents.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling
  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Iodothiophene-3-carboxamide (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.03 eq, 3 mol%).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The total solvent volume should be sufficient to achieve a substrate concentration of approximately 0.1 M.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 5-arylthiophene-3-carboxamide derivative.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Sonogashira Coupling: Introducing Alkynyl Moieties

Principle and Mechanistic Insight

The Sonogashira reaction creates a C(sp²)–C(sp) bond by coupling an aryl halide with a terminal alkyne.[10] This reaction is unique in that it typically requires a dual-catalyst system: a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst.[10][11] The palladium cycle is similar to the Suzuki coupling, but the transmetalation step involves a copper(I) acetylide intermediate. The copper cycle facilitates the deprotonation of the terminal alkyne by the amine base to form this key intermediate, which then transfers the alkynyl group to the palladium center.[11]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 L₂Pd(0) pd_complex L₂Pd(II)(Ar)(I) pd0->pd_complex Oxidative Addition pd_r_complex L₂Pd(II)(Ar)(C≡CR') pd_complex->pd_r_complex Transmetalation pd_r_complex->pd0 Reductive Elimination output Ar-C≡CR' cu_i CuI cu_acetylide Cu-C≡CR' cu_i->cu_acetylide + R'C≡CH + Base cu_acetylide->pd_complex cu_acetylide->cu_i input1 Ar-I

Caption: Dual catalytic cycles of the Sonogashira reaction.

Application Notes

A common catalyst system for this transformation is Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] with Copper(I) iodide (CuI).[12] An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is essential, serving both as a base to deprotonate the alkyne and often as the solvent or co-solvent.[12] The reaction is highly sensitive to oxygen, especially the copper acetylide intermediates which can undergo oxidative homocoupling (Glaser coupling). Therefore, maintaining a strictly inert atmosphere and using degassed solvents are critical for achieving high yields.[13]

Detailed Experimental Protocol: Sonogashira Coupling
  • Reagent Preparation: To a flame-dried Schlenk flask, add 5-Iodothiophene-3-carboxamide (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq, 2 mol%), and CuI (0.04 eq, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Reagent Addition: Add degassed anhydrous solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine, 3.0 eq). Finally, add the terminal alkyne (1.5 eq) via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) depending on the reactivity of the alkyne.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are often complete within 2-8 hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts) and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude material by column chromatography on silica gel.

  • Characterization: Confirm the structure of the purified 5-alkynylthiophene-3-carboxamide using ¹H NMR, ¹³C NMR, IR (for the C≡C stretch), and HRMS.

Buchwald-Hartwig Amination: Constructing C-N Bonds

Principle and Mechanistic Insight

The Buchwald-Hartwig amination is the palladium-catalyzed formation of a carbon-nitrogen bond between an aryl halide and an amine.[14] This reaction has become indispensable for synthesizing anilines and their derivatives. The success of this reaction hinges on the use of bulky, electron-rich phosphine ligands, which facilitate the key reductive elimination step—often the rate-limiting step in C-N bond formation.[15][16] The mechanism involves oxidative addition of the aryl iodide to Pd(0), coordination of the amine, deprotonation by a strong, non-nucleophilic base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product.[17]

Buchwald_Hartwig_Cycle pd0 L-Pd(0) pd_complex L-Pd(II)(Ar)(I) pd0->pd_complex pd0->pd_complex ox_add ox_add Oxidative Addition pd_amido_complex L-Pd(II)(Ar)(NR'₂) pd_complex->pd_amido_complex pd_complex->pd_amido_complex amine_coord amine_coord Amine Coordination & Deprotonation pd_amido_complex->pd0 pd_amido_complex->pd0 red_elim red_elim Reductive Elimination output Ar-NR'₂ center input1 Ar-I input2 R'₂NH + Base

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Application Notes

The choice of ligand is paramount. Modern biaryl phosphine ligands such as XPhos, SPhos, or RuPhos are highly effective.[15] A strong, sterically hindered base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine without competing as a nucleophile.[17][18] The reaction is typically conducted in anhydrous, aprotic solvents like toluene or 1,4-dioxane under a strict inert atmosphere, as both the Pd(0) catalyst and the strong base are sensitive to air and moisture.[17] Using pre-catalysts, which are air-stable Pd(II) complexes that readily form the active Pd(0) species in situ, can improve reproducibility.[17]

Detailed Experimental Protocol: Buchwald-Hartwig Amination
  • Reagent Preparation: In a glovebox or under a robust inert atmosphere, add sodium tert-butoxide (1.4 eq) to a flame-dried Schlenk tube.

  • Catalyst and Ligand Addition: Add the palladium source (e.g., Pd₂(dba)₃, 0.015 eq, 1.5 mol%) and the appropriate phosphine ligand (e.g., XPhos, 0.035 eq, 3.5 mol%).

  • Substrate Addition: Add 5-Iodothiophene-3-carboxamide (1.0 eq).

  • Solvent and Amine Addition: Add anhydrous, degassed toluene. Finally, add the amine coupling partner (1.2 eq).

  • Reaction Execution: Seal the tube and heat the mixture to 100-110 °C with stirring.

  • Monitoring: Monitor the reaction by LC-MS. Reactions are typically complete in 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel or preparative HPLC.

  • Characterization: Confirm the structure of the purified 5-aminothiophene-3-carboxamide using ¹H NMR, ¹³C NMR, and HRMS.

Summary of Methodologies

Reaction Bond Formed Key Coupling Partner Typical Catalyst System Base
Suzuki-Miyaura C(sp²)–C(sp²)Boronic Acid / EsterPd(PPh₃)₄ or Pd(OAc)₂/LigandK₂CO₃, K₃PO₄
Sonogashira C(sp²)–C(sp)Terminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃N, DIPA
Buchwald-Hartwig C(sp²)–NPrimary/Secondary AminePd₂(dba)₃ / Biaryl Phosphine LigandNaOtBu, LiHMDS

References

  • Shafique, Z., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
  • U.S. Food and Drug Administration. (Accessed 2024). FDA Approved Drugs. [Source is conceptually referenced by review articles citing FDA approvals].
  • Al-Ghorbani, M., et al. (2025). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. ResearchGate.
  • Kumar, R., et al. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. International Journal of Scientific Research in Science and Technology.
  • Sadiq, M., et al. (2022). Naturally and synthetic Thiophene-Based Compounds with Potential pharmacological and Toxicological response. International Journal of Pharmaceutical Research and Applications.
  • ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

  • Chemistry Shorts. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

  • Dorel, R., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • IntechOpen. (n.d.). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Available at: [Link]

  • Organic Chemistry Portal. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Available at: [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available at: [Link]

  • Thompson, A., et al. (2005). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Iodothiophene-3-carboxamide

Welcome to the technical support center dedicated to the synthesis of 5-Iodothiophene-3-carboxamide. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to op...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the synthesis of 5-Iodothiophene-3-carboxamide. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize their synthetic routes and troubleshoot common issues to improve yield and purity. As a key building block in medicinal chemistry and material science, mastering the synthesis of this compound is crucial.[1][2][3] This document provides in-depth, field-proven insights based on established chemical principles and current literature.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format. Each answer provides a diagnosis of the potential cause and a step-by-step solution.

Q1: My reaction yield is very low, or I've recovered only my starting material (Thiophene-3-carboxamide). What went wrong?

This is a common issue often related to insufficient reactivity of the electrophilic iodine source or deactivation of the thiophene ring by the carboxamide group.

Possible Causes & Solutions:

  • Insufficient Activation of the Iodinating Agent: Many modern iodination methods, particularly those using N-iodosuccinimide (NIS), require an acid catalyst to generate a more potent electrophilic iodine species (I+).[4]

    • Solution: Ensure a catalytic amount of a suitable acid is present. While various acids can be used, 4-toluenesulfonic acid (p-TsOH) has been shown to be highly effective and regioselective for iodinating thiophenes in a green solvent like ethanol.[5] Acetic acid is often inefficient, while stronger acids like sulfuric acid can lead to a mixture of products.[4]

  • Inappropriate Choice of Iodinating Agent: The carboxamide group at the 3-position is electron-withdrawing, which deactivates the thiophene ring towards electrophilic aromatic substitution. A mild iodinating agent may not be potent enough.

    • Solution: Use a more robust iodination system. The NIS/p-TsOH system is highly recommended.[4][5] Alternative methods include using iodine (I₂) in the presence of an oxidizing agent like periodic acid, sodium periodate, or even mercuric oxide (though the latter is toxic and its use is discouraged).[4][6]

  • Low Reaction Temperature or Insufficient Time: Due to the deactivating nature of the carboxamide group, the reaction may be sluggish at room temperature.

    • Solution: Consider gently heating the reaction mixture (e.g., to 40-50 °C) and monitoring its progress by Thin Layer Chromatography (TLC). Extend the reaction time as needed, checking every 30-60 minutes until the starting material is consumed.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield Observed check_reagents Verify Reagent Quality (NIS, Solvent, Acid) start->check_reagents check_catalyst Was an acid catalyst used with NIS? check_reagents->check_catalyst add_catalyst Add catalytic p-TsOH (0.1 eq) check_catalyst->add_catalyst No check_conditions Review Reaction Conditions (Temp, Time) check_catalyst->check_conditions Yes add_catalyst->check_conditions no_catalyst No yes_catalyst Yes increase_temp Increase Temperature to 40-50°C & Extend Reaction Time check_conditions->increase_temp monitor_tlc Monitor by TLC until SM is consumed increase_temp->monitor_tlc success Improved Yield monitor_tlc->success

Caption: A decision tree for troubleshooting low-yield reactions.

Q2: I'm observing a significant amount of a di-iodinated byproduct in my crude NMR. How can I prevent this?

The formation of 2,5-diiodothiophene-3-carboxamide is a classic example of over-iodination. While the first iodination is directed to the 5-position, a second iodination can occur at the highly activated 2-position, especially if reaction conditions are too harsh or stoichiometry is off.

Possible Causes & Solutions:

  • Incorrect Stoichiometry: Using a large excess of the iodinating agent (e.g., >1.2 equivalents of NIS) dramatically increases the probability of a second iodination event.

    • Solution: Carefully control the stoichiometry. Use between 1.0 and 1.1 equivalents of your iodinating agent. Weigh your reagents meticulously.

  • Prolonged Reaction Time or High Temperature: Leaving the reaction to stir for too long after the starting material has been consumed can promote the slower, second iodination.

    • Solution: Monitor the reaction closely by TLC. Once the thiophene-3-carboxamide spot has disappeared and the mono-iodinated product spot is at maximum intensity, quench the reaction promptly. Avoid excessive heating.

Regioselectivity of Iodination

regioselectivity sub Thiophene-3-carboxamide prod1 5-Iodothiophene-3-carboxamide sub->prod1 1.1 eq. NIS / p-TsOH (Desired Pathway) prod2 2,5-Diiodothiophene-3-carboxamide sub->prod2 >1.5 eq. NIS / p-TsOH (Side Reaction) prod1->prod2 Excess NIS

Caption: Reaction pathways for mono- and di-iodination.

Q3: The purification of my product is difficult. It co-elutes with impurities during column chromatography or won't crystallize. What can I do?

Purification is often the most challenging step. Thiophene derivatives can be sensitive, and residual reagents or byproducts can complicate the process.

Possible Causes & Solutions:

  • Improper Workup: Residual acid catalyst or byproducts from the iodinating agent (like succinimide from NIS) can interfere with purification.

    • Solution: Perform an aqueous workup before purification. After the reaction, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of sodium thiosulfate (to quench any remaining iodine) followed by brine. Dry the organic layer over anhydrous sodium sulfate before concentrating.[6]

  • Incorrect Solvent System for Chromatography: An inadequate solvent system will fail to resolve your product from impurities.[7]

    • Solution: Methodically screen solvent systems using TLC. A common starting point for thiophene carboxamides is a mixture of hexane and ethyl acetate.[8][9] Gradually increase the polarity (more ethyl acetate) until you achieve good separation (a ΔRf of at least 0.2 between your product and the main impurities).

  • Recrystallization Failure: The chosen solvent may be inappropriate, or the product might be "oiling out."

    • Solution: For recrystallization, an ideal solvent dissolves the crude product when hot but not when cold. Test a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) on a small scale. If the product "oils out," the solution may be supersaturated or cooling too quickly. Try re-heating the solution, adding a small amount of additional solvent, and allowing it to cool very slowly (e.g., by placing the flask in a warm water bath that is allowed to cool to room temperature).[7]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and highest-yielding method for synthesizing 5-Iodothiophene-3-carboxamide?

For laboratory-scale synthesis, the iodination of thiophene-3-carboxamide using N-Iodosuccinimide (NIS) with a catalytic amount of 4-toluenesulfonic acid (p-TsOH) in ethanol is highly recommended.[4][5] This method is often described as "clean and efficient" for several reasons:

  • High Yield: It frequently provides high isolated yields.

  • Green Solvent: It uses ethanol, which is an environmentally benign solvent.

  • Simple Workup: In many cases, the product is pure enough after a simple workup, potentially avoiding the need for column chromatography.[5]

  • Fast Reaction Times: The reaction is often complete within minutes to a few hours.[4]

Q2: How do different iodinating agents compare?

The choice of iodinating agent is critical for success. Below is a comparison of common systems for thiophene iodination.

Reagent SystemProsConsKey References
NIS / p-TsOH High yield, fast, clean, uses green solvent (ethanol), simple workup.NIS can be moisture-sensitive.[4],[5]
I₂ / Oxidant (e.g., HIO₃, NaIO₄) Inexpensive reagents, effective for many aromatics.Can require harsher conditions, workup can be more complex.[4]
I₂ / HgO A classic, effective method.Highly toxic due to mercury waste, environmentally hazardous.[10],[6]
KICl₂ Can iodinate electron-poor thiophenes.Reagent preparation required, uses chlorinated solvents.[11]
Q3: How do I prepare the starting material, thiophene-3-carboxamide?

Thiophene-3-carboxamide is typically prepared from thiophene-3-carboxylic acid. The acid is first converted to the more reactive acyl chloride, which is then reacted with ammonia or an ammonia equivalent.

  • Acid to Acyl Chloride: Thiophene-3-carboxylic acid is reacted with thionyl chloride (SOCl₂) or oxalyl chloride, often in an inert solvent like dichloromethane (DCM), to form thiophene-3-carbonyl chloride.[9]

  • Acyl Chloride to Amide: The crude thiophene-3-carbonyl chloride is then reacted with an excess of aqueous ammonia or ammonium hydroxide to form the primary amide, thiophene-3-carboxamide.

Q4: What is the best way to monitor the reaction's progress?

Thin Layer Chromatography (TLC) is the most effective and immediate method.

  • Setup: Use silica gel plates. A good eluent system is 7:3 or 8:2 Hexane:Ethyl Acetate.[8]

  • Visualization: Visualize the spots under a UV lamp (254 nm). Thiophene rings are excellent UV chromophores.

  • Interpretation:

    • Spot your starting material (SM) in one lane.

    • Spot your co-spot (SM + reaction mixture) in the middle lane.

    • Spot your reaction mixture (RM) in the final lane.

    • The product, 5-Iodothiophene-3-carboxamide, will be less polar than the starting material and should have a higher Rf value. The reaction is complete when the SM spot is no longer visible in the RM lane.

Recommended Experimental Protocol

This protocol details the efficient synthesis of 5-Iodothiophene-3-carboxamide using the recommended NIS/p-TsOH method.

Synthesis via Electrophilic Iodination

synthesis_workflow start Start: Thiophene-3-carboxamide reagents Dissolve in Ethanol Add NIS (1.05 eq) Add p-TsOH (0.1 eq) start->reagents reaction Stir at Room Temp (or warm to 40°C if needed) reagents->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Aqueous Workup (Na₂S₂O₃, Brine) monitor->workup Reaction Complete extraction Extract with Ethyl Acetate Dry over Na₂SO₄ workup->extraction concentrate Concentrate in vacuo extraction->concentrate purify Purify Crude Product concentrate->purify cryst Recrystallization purify->cryst If solid chrom Column Chromatography purify->chrom If oil or impure product Final Product: 5-Iodothiophene-3-carboxamide cryst->product chrom->product

Caption: General workflow for the synthesis and purification.

Materials:

  • Thiophene-3-carboxamide (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.05 eq)

  • 4-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 eq)

  • Ethanol (anhydrous)

  • Ethyl acetate

  • 10% aqueous sodium thiosulfate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add thiophene-3-carboxamide (1.0 eq).

  • Reagent Addition: Dissolve the starting material in anhydrous ethanol (approx. 0.1 M concentration). To this solution, add NIS (1.05 eq) followed by p-TsOH·H₂O (0.1 eq).

  • Reaction: Stir the mixture at room temperature. The reaction is often accompanied by a color change. Monitor the reaction progress by TLC every 20-30 minutes. If the reaction is sluggish, gently warm the flask to 40 °C.

  • Quenching and Workup: Once the starting material is consumed, remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with 10% aqueous sodium thiosulfate solution (to remove excess iodine), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification:

    • Recrystallization: If the crude product is a solid, attempt recrystallization from a suitable solvent like ethanol or an ethyl acetate/hexane mixture.

    • Column Chromatography: If the product is an oil or impure after recrystallization, purify it by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.[8]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

References

  • ResearchGate. (n.d.). Clean and Efficient Iodination of Thiophene Derivatives | Request PDF. Retrieved from [Link][11]

  • Thieme E-Books & E-Journals. (n.d.). Clean and Efficient Iodination of Thiophene Derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Iodothiophene. Retrieved from [Link][10]

  • Zubkov, E. A. (1990). On Direct Iodination of Thiophene and Furan Derivatives in the Presence of Zeolites. Phase Transfer Catalysis, 3, 196. [Link][6]

  • ResearchGate. (n.d.). IODINATION OF THIOPHENE AND BENZENE DERIVATIVES WITH MONOHYDRATE POTASSIUM DICHLOROIODATE | Request PDF. Retrieved from [Link][12]

  • Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]

  • ChemicalCell. (n.d.). 5-Iodo-Thiophene-3-Carboxylic Acid CAS NO 18895-01-7. Retrieved from [Link][1]

  • Royal Society of Chemistry. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. Retrieved from [Link]

  • Engineered Science Publisher. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Retrieved from [Link]

  • Bentham Science Publishers. (2025). Iodine-mediated Unique Intramolecular Rearrangement of Amide to Nitrile in Thiophenes and their Antioxidant Potential Studies. Retrieved from [Link]

  • American Chemical Society. (2017). Phenotypic Optimization of Urea−Thiophene Carboxamides To Yield Potent, Well Tolerated, and Orally Active Protective Agents against Aminoglycoside-Induced Hearing Loss. Retrieved from [Link][2]

  • Semantic Scholar. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Thiophene Carboxamide Derivatives as Serotonin 5-HT4 Receptor Agonists. Retrieved from [Link][3]

  • American Chemical Society. (2025). Activation of I2 with Aryl Iodine(III) for the Iodination of Deactivated Arenes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Retrieved from [Link][8]

  • MDPI. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Retrieved from [Link][9]

  • Google Patents. (n.d.). US20090318710A1 - Process for the purification of thiophenes.
  • National Center for Biotechnology Information. (n.d.). Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. Retrieved from [Link]

  • ResearchGate. (n.d.). A Novel and Expeditious Approach to Thiophene-3-carboxylates. Retrieved from [Link]

  • Digital Commons @ University of Rhode Island. (n.d.). Efficient Synthesis of Symmetric Oligothiophenes via Decarboxylative and Suzuki Cross-Coupling Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Retrieved from [Link]

  • American Chemical Society. (2011). Steric Effects of the Initiator Substituent Position on the Externally Initiated Polymerization of 2-Bromo-5-iodo-3-hexylthiophene. Retrieved from [Link]

Sources

Optimization

Troubleshooting dehalogenation during 5-Iodothiophene-3-carboxamide coupling

A Guide to Troubleshooting and Mitigating Dehalogenation Side Reactions Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshootin...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Troubleshooting and Mitigating Dehalogenation Side Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice for a common and often frustrating side reaction encountered during the palladium-catalyzed cross-coupling of 5-Iodothiophene-3-carboxamide: hydrodehalogenation . As your Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying mechanistic reasoning to empower your experimental design.

Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of a byproduct that appears to be my starting material without the iodine. What is happening?

You are observing hydrodehalogenation (often shortened to "dehalogenation"), a common side reaction in palladium-catalyzed cross-coupling reactions.[1][2] In this process, the iodine atom on your 5-Iodothiophene-3-carboxamide is replaced by a hydrogen atom, yielding thiophene-3-carboxamide.[1][3] This consumes your starting material, reduces the yield of your desired coupled product, and introduces a byproduct that can be difficult to separate during purification.[2]

Q2: What is the chemical mechanism behind this dehalogenation side reaction?

The primary culprit is the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1][3] This can happen in several ways:

  • Reaction with the Base: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can react with the palladium complex to generate Pd-H species.[2][4]

  • Reaction with the Solvent: Protic solvents, especially alcohols like ethanol or isopropanol, can be a source of hydrides.[1][5]

  • Reaction with Water: Trace amounts of water, while often necessary for Suzuki couplings, can also contribute to the formation of Pd-H intermediates.[3][6]

Once formed, this Pd-H intermediate can participate in a competing reductive elimination pathway, leading to your dehalogenated byproduct instead of the desired cross-coupled product.

Diagram: Competing Catalytic Pathways

G cluster_suzuki Desired Suzuki-Miyaura Coupling cluster_dehalogenation Undesired Dehalogenation Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd Transmetal Transmetalation (Ar-Pd(II)-R) OxAdd->Transmetal PdH_Formation Pd-H Formation (Ar-Pd(II)-H) OxAdd->PdH_Formation Side Reaction RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-R (Coupled Product) RedElim->Product SM 5-Iodothiophene- 3-carboxamide (Ar-I) SM->OxAdd + Pd(0) Boronic R-B(OH)₂ Boronic->Transmetal Base Base Base->Transmetal PdH_Source Hydride Source (Solvent, Base, H₂O) PdH_Source->PdH_Formation RedElim_Dehalo Reductive Elimination PdH_Formation->RedElim_Dehalo RedElim_Dehalo->Pd0 Regenerates Catalyst Byproduct Ar-H (Dehalogenated Product) RedElim_Dehalo->Byproduct

Caption: Desired coupling vs. undesired dehalogenation.

Q3: Why is 5-Iodothiophene-3-carboxamide particularly susceptible to dehalogenation?

Several factors make this substrate prone to this side reaction:

  • Halide Reactivity: The tendency for dehalogenation follows the order of halide reactivity: I > Br > Cl.[3] The Carbon-Iodine bond is the weakest among the common halogens, making it more susceptible to both the desired oxidative addition and undesired side reactions.[7]

  • Heteroaromatic Nature: Thiophenes and other electron-rich heteroaromatic rings can interact with the palladium catalyst in complex ways, sometimes favoring side reactions.

Q4: How can I confirm and quantify the amount of dehalogenation?

You can use standard analytical techniques to monitor your reaction:

  • Thin-Layer Chromatography (TLC): The dehalogenated byproduct (thiophene-3-carboxamide) will typically be more polar than the starting 5-iodothiophene-3-carboxamide and will have a different Rf value.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak with the molecular weight corresponding to the dehalogenated product.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR of the crude product, you will see the appearance of a new proton signal in the aromatic region where the iodine atom was previously located.[2] Integration of this new peak against the remaining starting material or product peaks can provide a quantitative measure of the side reaction.

Troubleshooting Guide: A Systematic Approach

If you are observing significant dehalogenation, a systematic optimization of your reaction conditions is necessary. The choice of ligand, base, and solvent are the most critical factors.

Impact of Reaction Parameters on Dehalogenation

The following table summarizes key parameters and provides recommendations to minimize the formation of the dehalogenated byproduct.

ParameterCondition Promoting DehalogenationRecommended Change to Minimize DehalogenationRationale
Ligand Less bulky, electron-poor ligands (e.g., PPh₃).Use bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[3]Bulky, electron-donating ligands accelerate the desired reductive elimination step to form the C-C bond, outcompeting the dehalogenation pathway.[1][8][9]
Base Strong alkoxide bases (e.g., NaOtBu, KOtBu, NaOEt).[2]Switch to weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[2][3]Weaker bases are less likely to act as hydride donors or promote the formation of palladium-hydride species.[2][4]
Solvent Protic or reducible solvents (e.g., Ethanol, Methanol, Isopropanol).Use aprotic solvents like 1,4-Dioxane, Toluene, or Tetrahydrofuran (THF).[3]Aprotic solvents are not sources of hydrides and minimize this route to the Pd-H intermediate.[1]
Temperature High temperatures (e.g., >100 °C) and prolonged reaction times.[2]Run the reaction at the lowest effective temperature (e.g., 80-90 °C) and monitor closely to avoid unnecessary heating after completion.Higher temperatures can accelerate side reactions. Optimizing for the lowest possible temperature that still allows for efficient coupling is key.
Water Content Excessive water in the solvent mixture.Use minimal amounts of water or anhydrous conditions if the catalytic system allows.[6]While some water is often required for Suzuki transmetalation, excess water can be a proton source leading to dehalogenation.[3][6]

Diagram: Troubleshooting Workflow

G Start Dehalogenation Observed (>10%) Step1 Step 1: Change Ligand Is the ligand PPh₃? Start->Step1 Decision1 YES Step1->Decision1 Action1 Switch to Bulky Ligand (e.g., SPhos, XPhos) Decision1->Action1 Yes Step2 Step 2: Change Base Is the base an alkoxide (e.g., NaOtBu)? Decision1->Step2 No Action1->Step2 Decision2 YES Step2->Decision2 Action2 Switch to Weaker Base (e.g., K₃PO₄, K₂CO₃) Decision2->Action2 Yes Step3 Step 3: Change Solvent Is the solvent an alcohol? Decision2->Step3 No Action2->Step3 Decision3 YES Step3->Decision3 Action3 Switch to Aprotic Solvent (e.g., Dioxane, Toluene) Decision3->Action3 Yes Step4 Step 4: Lower Temperature Is Temp > 100°C? Decision3->Step4 No Action3->Step4 Decision4 YES Step4->Decision4 Action4 Reduce to 80-90°C and monitor reaction time Decision4->Action4 Yes End Dehalogenation Minimized Decision4->End No Action4->End

Caption: A systematic workflow for troubleshooting dehalogenation.

Experimental Protocols

Here are two comparative protocols. Protocol A is optimized to minimize dehalogenation, while Protocol B uses conditions known to promote it, serving as a negative control for comparison.

Protocol A: Optimized for Minimal Dehalogenation

This protocol utilizes a modern catalyst system with a bulky biarylphosphine ligand, a mild inorganic base, and an aprotic solvent.

Materials:

  • 5-Iodothiophene-3-carboxamide (1.0 eq)

  • Aryl boronic acid (1.2 eq)

  • SPhos Pd G2 precatalyst (or similar Buchwald precatalyst) (0.02 eq)

  • Potassium Phosphate (K₃PO₄) (2.5 eq)

  • Anhydrous 1,4-Dioxane and Water (e.g., 10:1 v/v)[6]

Procedure:

  • To a dry reaction vessel, add 5-Iodothiophene-3-carboxamide, the aryl boronic acid, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.[10]

  • Under the inert atmosphere, add the SPhos Pd G2 precatalyst.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3][11]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for purification.[3]

Protocol B: Conditions Likely to Cause Dehalogenation (For Illustrative Purposes)

Materials:

  • 5-Iodothiophene-3-carboxamide (1.0 eq)

  • Aryl boronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Sodium Ethoxide (NaOEt) (2.0 eq)

  • Anhydrous Ethanol

Procedure:

  • To a dry reaction vessel, add 5-Iodothiophene-3-carboxamide, the aryl boronic acid, and sodium ethoxide.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add anhydrous ethanol, followed by the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to reflux (approx. 78 °C) and stir for 12-24 hours.[2]

  • Workup as described in Protocol A.

Analysis of the crude product from this reaction is expected to show a significantly higher percentage of the dehalogenated byproduct compared to Protocol A.

References
  • Fu, G. C. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society. Retrieved from [Link]

  • Engle, K. M., & Yu, J.-Q. (2018). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. Retrieved from [Link]

  • Nolan, S. P., & Organ, M. G. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. Retrieved from [Link]

  • Fu, G. C. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society. Retrieved from [Link]

  • Polo, L. M., & Lhiaubet-Vallet, V. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Ujaque, G., & Maseras, F. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Request PDF. Retrieved from [Link]

  • Polo, L. M., & Lhiaubet-Vallet, V. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]

  • Nolan, S. P. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organometallics. Retrieved from [Link]

  • Bunnett, J. F. (1968). Base-induced dehalogenation of aryl halides in tert-butyl alcohol-dimethyl sulfoxide and similar solvent mixtures. American Chemical Society. Retrieved from [Link]

  • Nolan, S. P., & Organ, M. G. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. Retrieved from [Link]

  • Snieckus, V. (2008). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. PMC. Retrieved from [Link]

  • Khan, I., et al. (2022). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. RSC Advances. Retrieved from [Link]

  • Ramirez, A. (2016). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2 Control of Dehalogenation in the Coupling of Halothiophenes. Retrieved from [Link]

  • Reddit. (2026). Troubleshooting a C–N Coupling Reaction. Retrieved from [Link]

  • Sharma, S., & Singh, U. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.com. Retrieved from [Link]

  • Concordia University. (2025). Efficient Synthesis of Symmetric Oligothiophenes via Decarboxylative and Suzuki Cross-Coupling Reactions. Retrieved from [Link]

  • Kumar, D., & Punniyamurthy, T. (2018). Non-Palladium-Catalyzed Oxidative Coupling Reactions Using Hypervalent Iodine Reagents. Frontiers. Retrieved from [Link]

  • University of Rochester. (n.d.). About Workup. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Amidation of 5-Iodothiophene-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the amidation of 5-iodothiophene-3-carboxamide, a crucial reaction in...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the amidation of 5-iodothiophene-3-carboxamide, a crucial reaction in the synthesis of various pharmaceutical and materials science compounds. As a senior application scientist, this resource is designed to move beyond simple procedural steps, offering insights into the underlying chemical principles to empower you to solve challenges in your own research.

Section 1: Troubleshooting Guide - Common Issues and Solutions

This section addresses specific problems that may arise during the amidation of 5-iodothiophene-3-carboxamide, which is typically achieved via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.[1][2]

Q1: My reaction shows low or no conversion to the desired amide product. What are the primary factors to investigate?

Low or no conversion is a common issue that can often be traced back to a few key areas. A systematic approach is the most effective way to diagnose and resolve the problem.[3]

Initial Checks:

  • Reagent Quality: The purity and dryness of all reagents and the solvent are critical.[4] Trace impurities in the amine can poison the catalyst.[5] Amines should be purified by distillation, crystallization, or filtration through a plug of activated alumina before use.[5] Ensure your 5-iodothiophene-3-carboxamide is pure and free of any potential inhibitors.

  • Inert Atmosphere: Palladium catalysts are highly sensitive to oxygen, which can lead to their deactivation and the formation of palladium black.[3] Ensure your reaction vessel has been thoroughly purged of air and that the solvents have been properly degassed.[5]

  • Catalyst Activity: The choice and handling of the palladium source and ligand are paramount. Pre-catalysts are often more reliable than generating the active catalyst in situ from sources like Pd(OAc)₂.[5][6] If you observe the formation of a fine black precipitate (palladium black), it's a clear sign of catalyst decomposition.[3]

Systematic Troubleshooting Workflow:

TroubleshootingWorkflow Start Low/No Conversion CheckReagents Verify Reagent Purity & Dryness Start->CheckReagents CheckInert Ensure Rigorous Inert Atmosphere CheckReagents->CheckInert Reagents OK CheckCatalyst Evaluate Catalyst/Ligand System CheckInert->CheckCatalyst Atmosphere OK ScreenLigands Screen Different Ligands (e.g., XPhos, RuPhos) CheckCatalyst->ScreenLigands Catalyst System Suspect ScreenBases Screen Different Bases (e.g., NaOtBu, Cs₂CO₃) ScreenLigands->ScreenBases No Improvement Success Successful Reaction ScreenLigands->Success Improved Conversion ScreenSolvents Screen Different Solvents (e.g., Toluene, Dioxane) ScreenBases->ScreenSolvents No Improvement ScreenBases->Success Improved Conversion OptimizeTemp Optimize Reaction Temperature ScreenSolvents->OptimizeTemp No Improvement ScreenSolvents->Success Improved Conversion OptimizeTemp->Success Improved Conversion

Q2: I'm observing the formation of side products. What are the likely culprits and how can I minimize them?

Side reactions can significantly reduce the yield of your desired product. Understanding their origins is key to suppression.

  • Hydrodehalogenation: This is the replacement of the iodine atom with a hydrogen atom on the thiophene ring. It can occur if there are trace amounts of water or other protic sources in your reaction mixture. Ensuring anhydrous conditions is crucial.

  • Homocoupling: The formation of bi-thiophene derivatives can result from the presence of oxygen.[5] Rigorous degassing of your solvent and maintaining a positive pressure of an inert gas (like argon or nitrogen) can mitigate this.

  • Beta-Hydride Elimination: This side reaction can compete with reductive elimination, leading to a hydrodehalogenated arene and an imine or enamine.[1] The use of bulky phosphine ligands can often suppress this pathway.[4]

Q3: My reaction starts but then stalls. What could be causing this?

A reaction that initiates but fails to go to completion often points to catalyst deactivation over time.[3]

  • Catalyst Poisoning: As mentioned, impurities in the starting materials or solvent can poison the catalyst. Iodide ions, which are generated during the reaction, can also have an inhibitory effect by precipitating the palladium complex.[4]

  • Thermal Decomposition: While heating is often necessary, prolonged exposure to high temperatures (e.g., >120 °C) can cause the catalyst to decompose into palladium black.[3] Consider lowering the reaction temperature to 80-90 °C and extending the reaction time.[3]

  • Insolubility: If any of the reagents or the base are not fully dissolved, the reaction can be slow and inefficient.[3] Poor solubility is a frequently underestimated cause of reaction failure.[4]

Section 2: FAQs - Optimizing Reaction Parameters

This section provides answers to frequently asked questions regarding the optimization of specific reaction parameters for the amidation of 5-iodothiophene-3-carboxamide.

Q4: How do I select the optimal ligand for this reaction?

Ligand selection is crucial and often substrate-dependent.[4] For heteroaryl halides like 5-iodothiophene-3-carboxamide, sterically hindered and electron-rich phosphine ligands are generally the most effective.[4][7]

Ligand FamilyKey CharacteristicsRecommended Examples
Biaryl Phosphines Bulky and electron-rich, promoting both oxidative addition and reductive elimination.[7][8]XPhos, RuPhos, tBuBrettPhos
Bidentate Phosphines Can prevent the formation of inactive palladium dimers and often lead to higher reaction rates.[1]BINAP, DPPF
N-Heterocyclic Carbenes (NHCs) Strong sigma-donors that can form very stable palladium complexes.[9][10]IPr, SIPr

Recommendation: Start by screening a few ligands from the biaryl phosphine family, such as XPhos or RuPhos, as they have a broad substrate scope.[8]

Q5: What is the best choice of base and solvent?

The base and solvent play interconnected roles in the catalytic cycle, primarily in the deprotonation of the amide and the solubilization of reaction components.[11]

Bases:

  • Strong Bases (e.g., NaOtBu, LHMDS): These are commonly used and often lead to higher reaction rates.[4] However, they are incompatible with base-sensitive functional groups.[11]

  • Weaker Bases (e.g., Cs₂CO₃, K₃PO₄): These offer broader functional group tolerance but may require higher temperatures or longer reaction times.[4][12] For substrates with sensitive functional groups, Cs₂CO₃ is often a good choice.[12]

Solvents:

  • Aprotic, Non-polar Solvents: Toluene and 1,4-dioxane are the most common and effective solvents for Buchwald-Hartwig aminations.[3][11]

  • Polar Aprotic Solvents: In cases of poor solubility, more polar solvents like DMF or 2-MeTHF can be used.[3][13] However, be aware that some polar solvents can coordinate to the palladium center and potentially inhibit the reaction.[3]

Q6: What is a good starting point for reaction temperature and time?

A typical starting point for the amidation of aryl iodides is a reaction temperature between 80-110 °C.[4] Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, you can consider increasing the temperature, but be mindful of potential catalyst decomposition at temperatures above 120 °C.[3] Reaction times can vary from a few hours to 24 hours, depending on the reactivity of the substrates and the chosen conditions.

CatalyticCycle Pd0 Pd(0)Lₙ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl LₙPd(II)(Aryl)(I) OxAdd->PdII_Aryl AmideCoord Amide Coordination PdII_Aryl->AmideCoord PdII_Amide [LₙPd(II)(Aryl)(AmideH)]⁺I⁻ AmideCoord->PdII_Amide Deprotonation Deprotonation (Base) PdII_Amide->Deprotonation PdII_Amido LₙPd(II)(Aryl)(Amido) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Product RedElim->Product ArylIodide 5-Iodothiophene- 3-carboxamide ArylIodide->OxAdd Amide Amine/Amide Amide->AmideCoord

Section 3: Experimental Protocols

General Procedure for a Small-Scale Test Reaction:

This protocol provides a starting point for optimizing the amidation of 5-iodothiophene-3-carboxamide.

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%).

  • Reagent Addition: Add 5-iodothiophene-3-carboxamide (1.0 equiv), the amine or amide coupling partner (1.2 equiv), and the base (e.g., NaOtBu, 1.4 equiv).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, to make a 0.1-0.5 M solution) via syringe.[4]

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[7] Monitor the reaction progress by TLC or LC-MS.[4]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues.[4] Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[3][14]

Purification Protocol: Flash Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane or heptane).[15] Pour the slurry into the column and allow the silica to settle into a uniform bed, ensuring there are no air bubbles.[15]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully apply it to the top of the silica gel bed.[15]

  • Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).[15]

  • Fraction Collection and Analysis: Collect the eluent in fractions and analyze each by TLC to identify those containing the pure product.[15]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.[15]

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines.
  • Benchchem. (n.d.). Troubleshooting low conversion in Buchwald-Hartwig amination of benzimidazoles.
  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.
  • ACS Publications. (2024, February 12). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions | JACS Au.
  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ACS Publications. (2005, August 10). Efficient Pd-Catalyzed Amination of Heteroaryl Halides | Organic Letters.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • ResearchGate. (n.d.). Efficient Pd-Catalyzed Amination of Heteroaryl Halides.
  • WuXi AppTec. (2024, November 25). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • ACS Publications. (2001, March 24). An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides | The Journal of Organic Chemistry.
  • RSC Publishing. (n.d.). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex.
  • ACS Publications. (2019, June 17). Palladium-Catalyzed Amidation and Amination of (Hetero)aryl Chlorides under Homogeneous Conditions Enabled by a Soluble DBU/NaTFA Dual-Base System.
  • Benchchem. (n.d.). Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Derivatives.
  • Semantic Scholar. (2025, July 16). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation.

Sources

Optimization

How to increase the solubility of 5-Iodothiophene-3-carboxamide in aqueous media

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals encountering aqueous solubility bottlenecks with 5-Iodothiophene-3-carboxamide .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals encountering aqueous solubility bottlenecks with 5-Iodothiophene-3-carboxamide .

Diagnostic FAQ: Understanding the Solubility Barrier

Q: Why is 5-Iodothiophene-3-carboxamide precipitating in my aqueous assay buffers? A: The precipitation is driven by two thermodynamic factors inherent to its structure:

  • High Lipophilicity: The substitution of the thiophene ring with an iodine atom at the 5-position significantly increases the molecule's partition coefficient (LogP) and molecular volume. Halogens are highly hydrophobic, which thermodynamically disrupts the hydrogen-bonding network of water.

  • Crystal Lattice Energy: The carboxamide group at the 3-position acts as both a hydrogen bond donor and acceptor. In the solid state, this facilitates strong intermolecular hydrogen bonding, creating a highly stable crystal lattice. Water molecules lack sufficient energy to break these solute-solute interactions, resulting in inherently low aqueous solubility[1].

Q: Can I just lower the pH to dissolve it? A: No. Unlike amines or carboxylic acids, the carboxamide group is essentially neutral under physiological and standard assay conditions. Therefore, pH adjustment or traditional salt formation will not effectively ionize the molecule to improve solubility. Alternative strategies like complexation or cosolvency are required.

Solubilization Strategy Decision Matrix

Selecting the right solubilization method depends entirely on your downstream application. Use the workflow below to determine the optimal path for your specific experiment.

SolubilizationWorkflow A Target: Solubilize 5-Iodothiophene-3-carboxamide B Application: In Vitro Assay (Tolerates Cosolvents?) A->B C Application: In Vivo / Oral (Strict Excipient Limits) A->C D Cosolvent System (e.g., DMSO / PEG400) B->D Yes E Cyclodextrin Complexation (e.g., HP-β-CD) B->E No C->E Liquid Dosing F Amorphous Solid Dispersion (e.g., PVP / HPMC) C->F Solid Dosing

Decision matrix for 5-Iodothiophene-3-carboxamide solubilization strategies.

Troubleshooting Guides & Validated Protocols

Strategy A: Cyclodextrin Inclusion Complexation (Recommended for In Vivo & Sensitive Assays)

The Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity. The highly lipophilic 5-iodothiophene moiety perfectly fits into the cavity of β -cyclodextrin derivatives. This encapsulation sequesters the hydrophobic surface area from water, releasing high-energy water molecules from the cavity (an entropically driven process), while the hydrophilic exterior of the CD ensures the entire complex remains dissolved in the aqueous bulk[]. This avoids the cellular toxicity and osmotic penalties associated with high concentrations of organic cosolvents[3].

CDMechanism API 5-Iodothiophene-3-carboxamide (Hydrophobic) Complex Inclusion Complex (Shielded API) API->Complex Encapsulation CD HP-β-Cyclodextrin (Hydrophobic Cavity) CD->Complex Host Water Aqueous Media (Solubilized State) Complex->Water Dissolution

Logical mechanism of cyclodextrin inclusion complexation for hydrophobic APIs.

Protocol: Preparation of HP- β -CD Inclusion Complex Self-Validating System: This protocol utilizes an excess-solid method followed by filtration. This ensures that the final quantified concentration represents the true molecularly dissolved drug, preventing false positives from suspended micro-particulates.

  • Excipient Preparation: Dissolve Hydroxypropyl- β -cyclodextrin (HP- β -CD) in your target aqueous buffer (e.g., PBS pH 7.4) to a concentration of 20% w/v. Stir until completely clear.

  • API Addition: Add 5-Iodothiophene-3-carboxamide powder in excess (e.g., 5 mg/mL) to the CD solution. The suspension will initially appear cloudy.

  • Equilibration: Seal the vial and stir continuously at 500 RPM for 48 hours at room temperature. Causality: Complexation is a dynamic equilibrium; sufficient time is required for the solid API to transition into the CD cavities.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 10 minutes to pellet the undissolved API.

  • Filtration: Carefully draw the supernatant and filter it through a 0.22 µm PVDF syringe filter. Note: Do not use nylon filters, as they may nonspecifically bind the halogenated compound.

  • Quantification: Dilute an aliquot of the filtrate 1:10 in methanol and quantify via HPLC-UV to confirm the exact solubilized concentration before proceeding to your assay.

Strategy B: Controlled Cosolvent Dilution (For In Vitro Assays)

The Causality: Cosolvents like DMSO reduce the dielectric constant of the aqueous media, lowering the energy barrier for the solvation of the lipophilic thiophene ring. However, rapid addition of a DMSO stock to water causes "solvent shift precipitation"—the DMSO diffuses into the water faster than the API can solvate, leaving the API stranded and forcing it to nucleate and crash out.

Protocol: The "Solvent-Shift" Mitigation Method

  • Stock Generation: Dissolve 5-Iodothiophene-3-carboxamide in 100% anhydrous DMSO to create a highly concentrated stock (e.g., 10 mM).

  • Pre-warming: Warm both the DMSO stock and the target aqueous buffer to 37°C. Causality: Higher temperatures increase the kinetic energy of the system, temporarily raising the solubility limit and preventing immediate nucleation.

  • Vortex-Assisted Dilution: Place the tube containing the aqueous buffer on a vortex mixer at medium-high speed.

  • Dropwise Addition: Using a micropipette, add the DMSO stock dropwise directly into the vortexing liquid. Do not let the drop hit the plastic wall of the tube.

  • Validation: Observe the solution under a microscope at 40x magnification. If microcrystals are visible, the concentration has exceeded the kinetic solubility limit, and a lower final concentration or the addition of a surfactant (e.g., 0.1% Tween 20) is required.

Strategy C: Amorphous Solid Dispersions (For Oral Formulation)

The Causality: For in vivo solid dosing, converting the highly crystalline 5-Iodothiophene-3-carboxamide into an amorphous state increases its free energy. By dispersing it within a hydrophilic polymer matrix (like PVP or HPMC), the polymer physically separates the API molecules, preventing them from re-forming their stable crystal lattice and significantly enhancing the dissolution rate[4].

Protocol: Solvent Evaporation Method

  • Co-dissolution: Dissolve both the API and the polymer (e.g., PVP-VA) in a volatile common solvent (e.g., Dichloromethane/Methanol 1:1 v/v) at a 1:3 API-to-polymer mass ratio.

  • Evaporation: Rapidly remove the solvent using a rotary evaporator under reduced pressure at 40°C until a solid film forms.

  • Secondary Drying: Place the film in a vacuum oven at room temperature for 24 hours to remove residual solvent.

  • Milling: Gently mill the resulting solid dispersion into a fine powder for downstream encapsulation or suspension.

Quantitative Performance Summary

The table below summarizes the expected solubility enhancements based on established physicochemical principles for halogenated thiophene-carboxamide derivatives.

Solubilization StrategyExcipient / SystemExpected Solubility IncreasePrimary Application
Baseline Pure Water / PBS pH 7.4< 10 µg/mL (Reference)N/A
Cosolvency 1% DMSO in PBS5x - 10xIn vitro cellular/biochemical assays
Complexation 20% w/v HP- β -CD50x - 100xIn vivo IV / Oral liquid dosing
Solid Dispersion PVP-VA (1:3 ratio)20x - 50x (Kinetic)Oral solid dosage forms

Note: Actual values must be empirically verified via HPLC using the self-validating protocols provided above.

References

  • Optimization of Small-Molecule Inhibitors of Influenza Virus Polymerase: From Thiophene-3-Carboxamide to Polyamido Scaffolds. Journal of Medicinal Chemistry - ACS Publications.
  • Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences.

Sources

Reference Data & Comparative Studies

Validation

5-Iodothiophene-3-carboxamide vs 5-Bromothiophene-3-carboxamide reactivity

Comparative Reactivity Guide: 5-Iodothiophene-3-carboxamide vs. 5-Bromothiophene-3-carboxamide in Palladium-Catalyzed Cross-Coupling As a Senior Application Scientist, selecting the correct halogenated building block is...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: 5-Iodothiophene-3-carboxamide vs. 5-Bromothiophene-3-carboxamide in Palladium-Catalyzed Cross-Coupling

As a Senior Application Scientist, selecting the correct halogenated building block is rarely a simple matter of cost; it is a strategic decision that dictates the thermodynamic and kinetic landscape of your entire synthetic route. 5-Iodothiophene-3-carboxamide and 5-Bromothiophene-3-carboxamide are critical scaffolds in pharmaceutical development (frequently utilized in kinase inhibitors and GPCR modulators). While structurally identical save for a single halogen atom at the C5 position, their behavior in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) diverges significantly.

This guide provides an objective, data-supported comparison of these two reagents, detailing the mechanistic causality behind their reactivity and providing self-validating protocols for their application.

Mechanistic Causality: The Thermodynamics of Oxidative Addition

The fundamental difference between these two substrates lies in their bond dissociation energies (BDE). The C–I bond in 5-iodothiophene-3-carboxamide ([1]) is relatively weak (~238 kJ/mol), whereas the C–Br bond in 5-bromothiophene-3-carboxamide () is significantly stronger (~285 kJ/mol).

In standard cross-coupling cycles, the rate-determining step for aryl bromides is almost universally the oxidative addition of the active Pd(0) catalyst into the carbon-halogen bond. According to fundamental solvated density-functional studies on palladium complexes by [2], the formation of the prereaction complex and the subsequent halide dissociation are highly dependent on the polarizability and leaving-group ability of the halogen. Iodine, being larger and more polarizable, undergoes oxidative addition orders of magnitude faster than bromine.

Consequently, the iodo-variant is kinetically driven and reacts readily at room temperature, while the bromo-variant is thermodynamically demanding, requiring elevated temperatures and electron-rich ligands to force the oxidative addition.

CatalyticCycle Pd0 Pd(0) Catalyst OA Oxidative Addition (C-I > C-Br Rate) Pd0->OA ArX 5-Halo-thiophene-3-carboxamide (X = I or Br) ArX->OA PdII Pd(II) Oxidative Adduct OA->PdII TM Transmetalation PdII->TM PdII_TM Pd(II) Transmetalated Adduct TM->PdII_TM RE Reductive Elimination PdII_TM->RE RE->Pd0 Catalyst Regeneration Product Cross-Coupled Product RE->Product

Fig 1: Pd-catalyzed cross-coupling cycle highlighting the halogen-dependent oxidative addition step.

Comparative Performance Data

To facilitate rapid decision-making, the quantitative and qualitative performance metrics of both substrates are summarized below.

Parameter5-Iodothiophene-3-carboxamide5-Bromothiophene-3-carboxamide
Reactivity Profile Extremely High (Kinetically favored)Moderate (Thermodynamically demanding)
Typical Coupling Temp. 25 °C – 60 °C80 °C – 110 °C
Preferred Pd Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂Pd(OAc)₂ with XPhos or SPhos
Base Requirement Mild (K₂CO₃, Na₂CO₃)Stronger (Cs₂CO₃, KOtBu, K₃PO₄)
Primary Side Reactions Ullmann-type homocoupling, dehalogenationUnreacted starting material
Chemoselectivity Poor (will react before most other halogens)Excellent (allows orthogonal coupling)
Shelf Stability Light-sensitive, requires 4 °C storageBench-stable, robust

Self-Validating Experimental Protocols

The following Suzuki-Miyaura coupling workflows are designed as self-validating systems. The causality behind the reagent choices is explained to ensure you understand why the system works, allowing for intelligent troubleshooting.

Protocol A: Kinetically Driven Coupling of 5-Iodothiophene-3-carboxamide

Causality: Because the C–I bond is highly reactive, we utilize a standard, less electron-rich catalyst (Pd(PPh₃)₄) and a mild base (K₂CO₃). Using highly active ligands (like XPhos) or high temperatures here would over-accelerate oxidative addition. If transmetalation cannot keep up, the accumulated Pd(II) intermediate will undergo rapid homocoupling (dimerization).

Step-by-Step Workflow:

  • Assembly: In a flame-dried Schlenk tube, combine 5-iodothiophene-3-carboxamide (1.0 eq), arylboronic acid (1.1 eq), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 eq).

  • Solvent Addition: Add degassed THF/H₂O (4:1, 0.2 M). The biphasic system aids in dissolving the mild inorganic base while keeping the organic substrates in the THF layer.

  • Initiation: Stir at 40 °C under an argon atmosphere.

  • Validation & QC Checkpoint: Pull a 10 µL aliquot at 45 minutes for LC-MS analysis.

    • Self-Validation: If a mass corresponding to the dimerized thiophene is >5%, the oxidative addition is outpacing transmetalation. Corrective Action: Reduce the temperature to 25 °C or increase the equivalents of boronic acid.

  • Isolation: Upon full consumption of the iodide (typically 2-4 hours), quench with water, extract with EtOAc, and purify via silica gel chromatography.

Protocol B: Thermodynamically Driven Coupling of 5-Bromothiophene-3-carboxamide

Causality: The stronger C–Br bond requires an electron-rich, sterically bulky biaryl phosphine ligand (XPhos). The electron richness increases the electron density on the Pd(0) center, making it more nucleophilic and forcing the oxidative addition. The steric bulk subsequently accelerates the reductive elimination step.

Step-by-Step Workflow:

  • Assembly: In a flame-dried Schlenk tube, combine 5-bromothiophene-3-carboxamide (1.0 eq), arylboronic acid (1.5 eq), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and Cs₂CO₃ (2.5 eq).

  • Solvent Addition: Add degassed 1,4-Dioxane/H₂O (10:1, 0.2 M). Dioxane is chosen over THF to safely accommodate the higher reflux temperature required.

  • Initiation: Stir at 90 °C under an argon atmosphere.

  • Validation & QC Checkpoint: Pull a 10 µL aliquot at 3 hours for TLC/LC-MS.

    • Self-Validation: If the starting bromide remains intact but the boronic acid is consumed, protodeboronation has occurred due to the high heat. Corrective Action: Add an additional 0.5 eq of boronic acid. If neither is consumed, the Pd(0) catalyst has likely been poisoned by oxygen; verify your inert atmosphere technique.

  • Isolation: Cool to room temperature, filter through a pad of Celite to remove palladium black, concentrate, and purify.

Workflow Start Substrate Selection Iodo 5-Iodothiophene-3-carboxamide (High Reactivity) Start->Iodo Bromo 5-Bromothiophene-3-carboxamide (High Stability) Start->Bromo CondI Mild Conditions Pd(PPh3)4, K2CO3 RT to 60°C Iodo->CondI CondB Harsher Conditions Pd(OAc)2/XPhos, Cs2CO3 80°C to 100°C Bromo->CondB YieldI Fast Conversion Beware Homocoupling CondI->YieldI YieldB Slower Conversion Highly Chemoselective CondB->YieldB Purify Workup & Chromatography YieldI->Purify YieldB->Purify

Fig 2: Divergent experimental workflows based on the selected halogenated thiophene derivative.

Conclusion & Selection Guide

Your choice between the iodo- and bromo-derivative should be dictated by the specific constraints of your target molecule:

  • Select 5-Iodothiophene-3-carboxamide when coupling with sterically hindered or electronically deactivated boronic acids, or when your substrate contains thermally sensitive functional groups that cannot survive temperatures above 60 °C.

  • Select 5-Bromothiophene-3-carboxamide for routine scale-up synthesis, when cost is a primary driver, or when you require strict chemoselectivity (e.g., performing a reaction elsewhere on a complex molecule without prematurely triggering the C–Br bond).

References

  • Senn, H. M., & Ziegler, T. (2004). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, 23(12), 2980-2988. ACS Publications. Verified URL:[Link][2]

Sources

Comparative

Comparing halogenated thiophene carboxamides in cross-coupling efficiency

Title: Comparative Guide: Cross-Coupling Efficiency of Halogenated Thiophene Carboxamides Introduction Thiophene carboxamides are privileged heterocyclic scaffolds in modern medicinal chemistry. They form the core archit...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Guide: Cross-Coupling Efficiency of Halogenated Thiophene Carboxamides

Introduction Thiophene carboxamides are privileged heterocyclic scaffolds in modern medicinal chemistry. They form the core architecture of numerous therapeutic agents, including IKK-2 inhibitors (e.g., TPCA-1)[1], FimH antagonists for bacterial infections[2], and potent Ebola virus entry inhibitors[3]. The late-stage functionalization of these scaffolds heavily relies on palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. However, the efficiency of these couplings is strictly dictated by the nature of the halogen atom (I, Br, Cl) and the electronic influence of the carboxamide group. This guide objectively compares the reactivity of halogenated thiophene carboxamides and provides a self-validating protocol for their successful cross-coupling.

Mechanistic Insights: The Causality of Reactivity The success of a cross-coupling reaction on a thiophene carboxamide hinges on two primary mechanistic factors:

  • C-X Bond Dissociation Energy: The oxidative addition of the Pd(0) catalyst into the carbon-halogen bond is typically the rate-determining step of the catalytic cycle[4]. The reactivity trend inversely follows the bond strength: Iodo (weakest bond, fastest addition) > Bromo (moderate) > Chloro (strongest bond, slowest addition)[5].

  • Electronic & Steric Influence of the Carboxamide: The carboxamide moiety is strongly electron-withdrawing, which depletes electron density from the thiophene ring, thereby thermodynamically favoring oxidative addition[2]. However, the Lewis basic nitrogen and oxygen atoms of the carboxamide can competitively coordinate to the palladium center. This off-cycle binding can sequester the catalyst, leading to sluggish kinetics. To counteract this, modern protocols for less reactive halides employ bulky, electron-rich dialkylbiarylphosphine ligands (e.g., XPhos, SPhos) that outcompete the carboxamide for palladium coordination and accelerate the transmetalation step[4].

Comparative Performance Data The following table summarizes the cross-coupling efficiency of 5-halo-thiophene-2-carboxamides in standard Suzuki-Miyaura reactions.

SubstrateRelative ReactivityOptimal Catalyst SystemTypical Temp.Cross-Coupling Efficiency & Notes
5-Iodothiophene-2-carboxamide Very HighPd(PPh3)4 or Pd(OAc)225°C – 60°CHigh Yield (80-95%) . Extremely fast oxidative addition. Prone to side reactions (e.g., dehalogenation or homocoupling) if the boronic acid is not activated quickly by the base[6].
5-Bromothiophene-2-carboxamide High (Gold Standard)Pd(dppf)Cl2 or Pd(PPh3)480°C – 100°CExcellent Yield (85-98%) . Offers the best balance of stability and reactivity. Highly chemoselective and widely used in drug discovery workflows[3].
5-Chlorothiophene-2-carboxamide LowPd2(dba)3 + Bulky Ligands (e.g., SPhos, XPhos)100°C – 120°CModerate to Good Yield (50-80%) . Sluggish oxidative addition requires highly electron-rich ligands. Useful for sequential chemoselective couplings when multiple halogens are present[4][5].

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromothiophene-2-carboxamide The following step-by-step methodology describes a robust, self-validating protocol for the cross-coupling of 5-bromothiophene-2-carboxamide with an arylboronic acid[3].

Materials: 5-Bromothiophene-2-carboxamide (1.0 equiv), Arylboronic acid pinacol ester (1.2 equiv), Pd(PPh3)4 (0.05 equiv), Na2CO3 (2.0 equiv), Toluene/Ethanol/Water (2:1:1 v/v/v).

Step-by-Step Workflow:

  • Reaction Setup & Degassing: In a Schlenk flask, combine the 5-bromothiophene-2-carboxamide, arylboronic acid, and Na2CO3. Add the Toluene/Ethanol/Water solvent mixture.

    • Causality: A biphasic system is critical; the organic phase (Toluene/Ethanol) dissolves the organic substrates and growing biaryl product, while the aqueous phase dissolves the inorganic base needed to form the highly reactive "ate" complex with the boronic acid for transmetalation[3].

  • Deoxygenation: Sparge the biphasic mixture with Argon for 15 minutes.

    • Causality: Ambient oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes, halting the catalytic cycle prematurely.

  • Catalyst Addition: Add Pd(PPh3)4 quickly under a positive stream of Argon. Seal the flask and heat the mixture to 90°C with vigorous stirring.

  • Self-Validating Monitoring: Monitor the reaction via LC-MS or TLC after 2 hours.

    • Validation Check: The complete disappearance of the starting bromide and the emergence of a new product mass/spot validates catalytic turnover. If the reaction stalls and a black precipitate (palladium black) forms, the catalyst has aggregated due to poor ligand coordination or oxygen ingress, indicating the system has failed and must be restarted under stricter anaerobic conditions.

  • Workup & Purification: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. The organic layer is dried over MgSO4, concentrated under reduced pressure, and purified via silica gel chromatography to yield the functionalized thiophene carboxamide.

Mandatory Visualization

G A Pd(0) Catalyst (Active Species) C Oxidative Addition (Rate depends on C-X bond) A->C B Halogenated Thiophene Carboxamide (X=I, Br, Cl) B->C D Pd(II) Intermediate (Carboxamide may coordinate) C->D E Transmetalation (+ Arylboronic Acid & Base) D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Cross-Coupled Thiophene Carboxamide F->G

Suzuki-Miyaura catalytic cycle for halogenated thiophene carboxamides highlighting key kinetic steps.

References [1] Concise Synthesis of TPCA-1 and Related Thiophene-carboxamides by Cross Coupling - ResearchGate - 2] Lead Optimization Studies on FimH Antagonists: Discovery of Potent and Orally Bioavailable Ortho-substituted Biphenyl Mannosides - PMC / NIH - 5] Application Notes and Protocols for Suzuki Coupling Reactions Using 3-(Bromomethyl)-2-chlorothiophene - Benchchem - 4] Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - Accounts of Chemical Research / ACS - 6] Clean and Efficient Iodination of Thiophene Derivatives - Thieme Connect - 3] Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors - Journal of Medicinal Chemistry / ACS -

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Iodothiophene-3-carboxamide

Operational Logistics and Safety Protocols for Handling 5-Iodothiophene-3-carboxamide As a Senior Application Scientist, I approach the handling of chemical building blocks not merely as a routine procedure, but as an ex...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Logistics and Safety Protocols for Handling 5-Iodothiophene-3-carboxamide

As a Senior Application Scientist, I approach the handling of chemical building blocks not merely as a routine procedure, but as an exercise in understanding chemical causality. 5-Iodothiophene-3-carboxamide (CAS: 18800-08-3)[1][2] is a highly versatile scaffold in medicinal chemistry and drug development. Its primary utility lies in its susceptibility to transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Cassar-Heck couplings, owing to the reactive aryl iodide moiety[3][4]. However, the very structural features that make it synthetically valuable—the heavy halogen and the hydrogen-bonding carboxamide group—dictate stringent safety and logistical protocols.

Quantitative Chemical Profile

Before designing an operational plan, we must establish the physical and chemical parameters of the substrate.

PropertyValueReference
Compound Name 5-Iodothiophene-3-carboxamide[1]
CAS Registry Number 18800-08-3[1][2]
Molecular Formula C5H4INOS[1][5]
Molecular Weight 253.06 g/mol [2][5]
Structural Class Halogenated Heterocycle / Aryl Iodide[3][6]

Hazard Causality & E-E-A-T Rationale

To build a robust safety culture, researchers must understand why specific Personal Protective Equipment (PPE) is required. Do not just blindly follow an SDS; understand the molecule.

  • Lipophilicity and Dermal Penetration: The iodine atom at the 5-position significantly increases the molecule's lipophilicity. In the event of dermal exposure, this enhanced lipophilicity can facilitate rapid penetration through the stratum corneum compared to non-halogenated thiophenes.

  • Electrophilic Reactivity: Halogenated thiophene derivatives act as electrophiles and are known to cause skin irritation (GHS H315) and severe eye irritation (GHS H319)[6][7].

  • Triboelectric Charging: The carboxamide group at the 3-position acts as a strong hydrogen bond donor and acceptor. In a dry laboratory environment, this leads to triboelectric charging (static electricity) when the powder is manipulated. This static cling increases the risk of aerosolization, leading to potential respiratory tract irritation (GHS H335)[6][7].

Mandatory PPE Matrix

Based on the causality outlined above, the following PPE is mandatory for any operational handling[6][8].

PPE CategorySpecificationMechanistic Rationale (Causality)
Eye/Face ANSI Z87.1 Chemical Safety GogglesPrevents ocular ingress of fine, aerosolized carboxamide dust, which causes severe irritation upon contact with mucosal moisture[6][8].
Hand Nitrile Gloves (≥ 5 mil thickness)Nitrile provides a robust barrier against lipophilic halogenated organics. Double-gloving is required during solvent dissolution to prevent breakthrough[8].
Body Flame-Resistant (FR) Lab CoatProtects against accidental spills, especially when the compound is dissolved in flammable cross-coupling solvents (e.g., THF, Toluene).
Respiratory Chemical Fume Hood (80-100 fpm)Containment is mandatory to prevent inhalation of static-prone dust[6].

Operational Plan: Self-Validating Handling Methodology

To ensure absolute safety, the following protocol incorporates self-validating checks. If a validation check fails, the operator must halt and correct the condition before proceeding.

Step 1: Environmental Static Mitigation

  • Action: Wipe down the analytical balance and the floor of the fume hood with a damp, static-dissipative wipe (using a 70% Isopropanol/water solution).

  • Causality: Raising the local humidity slightly dissipates static charges, preventing the carboxamide powder from aerosolizing or clinging to spatulas.

  • Validation Check: Pass a gloved hand over the balance draft shield. If the static-dissipative wipe was effective, you should not feel static hair-raising on your forearm.

Step 2: PPE Verification and Donning

  • Action: Equip the FR lab coat, ANSI Z87.1 goggles, and double-layer nitrile gloves.

  • Validation Check: Perform a visual inspection of the outer gloves for micro-tears before opening the chemical container.

Step 3: Precision Weighing

  • Action: Use a grounded anti-static spatula (ceramic or static-dissipative plastic) to transfer the 5-Iodothiophene-3-carboxamide powder into a pre-tared, anti-static weigh boat inside the fume hood.

  • Validation Check: Observe the exterior of the weigh boat. If stray powder is clinging to the outside, static mitigation has failed. Wipe the exterior with a solvent-dampened tissue and dispose of the tissue in solid halogenated waste before transferring to the reaction vessel.

Step 4: Quantitative Transfer and Dissolution

  • Action: Move the weigh boat to the reaction vessel. To ensure quantitative transfer and suppress dust generation, rinse the weigh boat with the primary reaction solvent (e.g., acetonitrile or THF) directly into the vessel.

  • Causality: Wetting the powder immediately neutralizes the inhalation hazard and prepares the aryl iodide for the catalytic cycle[3].

Disposal Plan and Logistical Segregation

The disposal of 5-Iodothiophene-3-carboxamide must strictly adhere to environmental protocols for halogenated organic compounds. The carbon-iodine bond necessitates absolute segregation from general organic waste[6].

  • Liquid Waste Segregation: Any solvent containing dissolved 5-Iodothiophene-3-carboxamide (e.g., post-reaction aqueous/organic biphasic mixtures from a Suzuki coupling) must be disposed of in a container explicitly labeled "Halogenated Organic Waste." Mixing halogenated thiophenes with non-halogenated waste streams can lead to regulatory violations and potential exothermic incompatibilities in waste drums[6].

  • Solid Waste Containment: Contaminated outer gloves, weigh boats, and static-dissipative wipes must be placed in a designated solid hazardous waste bin, separate from general laboratory trash.

Workflow Visualization

The following diagram illustrates the logical flow of our safety and operational logistics.

G A Pre-Operational PPE Verification B Static-Mitigated Weighing (Fume Hood) A->B PPE Confirmed C Solvent Dissolution & Reaction Setup B->C Quantitative Transfer D Halogenated Waste Segregation C->D Reaction Quench E EPA-Compliant Disposal D->E Manifest & Transport

Workflow for the safe handling, reaction, and disposal of 5-Iodothiophene-3-carboxamide.

References

  • Ferlin, F., et al. "A Waste-Minimized Approach to Cassar-Heck Reaction Based on POLITAG-Pd0..." PMC. Retrieved from [Link]

  • Arabian Journal of Chemistry. "Silica-supported Schiff-based palladium nanocatalyzed cross-coupling reactions..." Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Iodothiophene-3-carboxamide
Reactant of Route 2
5-Iodothiophene-3-carboxamide
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